2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-acetamide
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Overview
Description
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by cyclization. The trifluoromethyl group is introduced using trifluoromethylation reagents under controlled conditions.
The next step involves the introduction of the sulfanyl group, which is achieved through a nucleophilic substitution reaction. The final step is the coupling of the pyrazole moiety with the acetamide group, which is typically carried out using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Properties
Molecular Formula |
C21H22F3N5O3S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C21H22F3N5O3S/c1-12-14(10-26-29(12)2)9-25-19(30)11-33-20-27-15(8-18(28-20)21(22,23)24)13-5-6-16(31-3)17(7-13)32-4/h5-8,10H,9,11H2,1-4H3,(H,25,30) |
InChI Key |
HFYQYAYEPLAOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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